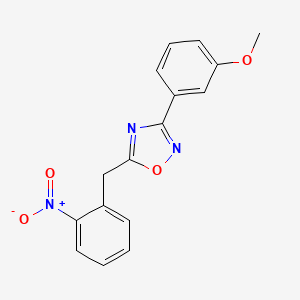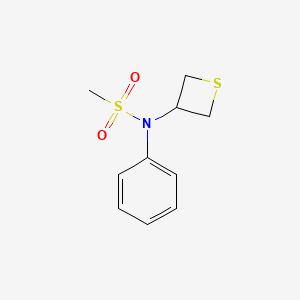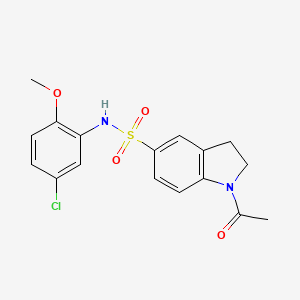![molecular formula C16H21ClN2O2 B4238262 N-[2-chloro-4-(propionylamino)phenyl]cyclohexanecarboxamide](/img/structure/B4238262.png)
N-[2-chloro-4-(propionylamino)phenyl]cyclohexanecarboxamide
Overview
Description
N-[2-chloro-4-(propionylamino)phenyl]cyclohexanecarboxamide, also known as CPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPPC is a cyclic peptide that has been synthesized using different methods, and its mechanism of action has been studied extensively. In
Mechanism of Action
N-[2-chloro-4-(propionylamino)phenyl]cyclohexanecarboxamide has been shown to bind to specific proteins, including the protein kinase C (PKC) family of enzymes. This binding results in the activation of PKC, which plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-[2-chloro-4-(propionylamino)phenyl]cyclohexanecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to induce apoptosis in cancer cells. N-[2-chloro-4-(propionylamino)phenyl]cyclohexanecarboxamide has also been shown to have anti-inflammatory effects and to regulate glucose metabolism.
Advantages and Limitations for Lab Experiments
N-[2-chloro-4-(propionylamino)phenyl]cyclohexanecarboxamide has several advantages for lab experiments. It is stable and can be easily synthesized using different methods. It is also relatively inexpensive compared to other peptides. However, N-[2-chloro-4-(propionylamino)phenyl]cyclohexanecarboxamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-[2-chloro-4-(propionylamino)phenyl]cyclohexanecarboxamide. One direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to explore its role in regulating cellular processes, including cell proliferation and differentiation. Additionally, research can focus on optimizing the synthesis method to improve the yield and purity of N-[2-chloro-4-(propionylamino)phenyl]cyclohexanecarboxamide.
Conclusion:
In conclusion, N-[2-chloro-4-(propionylamino)phenyl]cyclohexanecarboxamide is a cyclic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. Its mechanism of action has been studied extensively, and it has been shown to have various biochemical and physiological effects. N-[2-chloro-4-(propionylamino)phenyl]cyclohexanecarboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on N-[2-chloro-4-(propionylamino)phenyl]cyclohexanecarboxamide, and further studies are needed to fully understand its potential applications.
Scientific Research Applications
N-[2-chloro-4-(propionylamino)phenyl]cyclohexanecarboxamide has been studied extensively for its potential applications in various fields. It has been used as a tool to study protein-protein interactions, as well as to investigate the role of cyclic peptides in drug discovery. N-[2-chloro-4-(propionylamino)phenyl]cyclohexanecarboxamide has also been used in the development of biosensors and in the synthesis of nanomaterials.
properties
IUPAC Name |
N-[2-chloro-4-(propanoylamino)phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c1-2-15(20)18-12-8-9-14(13(17)10-12)19-16(21)11-6-4-3-5-7-11/h8-11H,2-7H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWSFZJRDQDBCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)NC(=O)C2CCCCC2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-methoxypropyl)[4-nitro-2-(1-piperazinylcarbonyl)phenyl]amine](/img/structure/B4238181.png)
![5-chloro-1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4238196.png)
![N-allyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4238208.png)



![9-(3-methoxyphenyl)-5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8(9H)-one](/img/structure/B4238230.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4238236.png)
![2-[(4-bromophenyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B4238248.png)
![6-methyl-4-[4-(4-morpholinyl)phenyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4238252.png)

![N-(3,5-dimethyl-2-oxo-1-phenyl-2,3-dihydro-1H-imidazol-4-yl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B4238257.png)
![N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfonyl)acetamide](/img/structure/B4238277.png)
![ethyl 1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4238279.png)